2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-YL)ethanone

Übersicht

Beschreibung

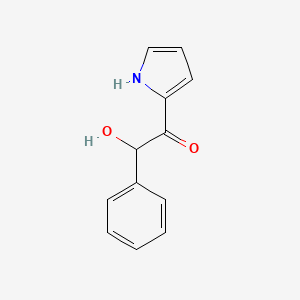

2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It features a hydroxyl group, a phenyl group, and a pyrrole ring, making it an interesting compound for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of pyrrole with benzaldehyde in the presence of a base, followed by oxidation . Another method includes the use of acylation reactions where pyrrole is reacted with acyl chlorides or anhydrides under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Structural Features and Reactivity

The compound’s reactivity arises from three key functional groups:

- Pyrrole ring : Electrophilic substitution at α- and β-positions.

- Ketone group : Nucleophilic additions or reductions.

- Hydroxyl group : Acid/base-mediated reactions (e.g., esterification, dehydration).

Acylation and Alkylation

The hydroxyl group undergoes acylation under mild conditions. For example:

Reaction :

Yield : ~85% (optimized with pyridine as catalyst).

Mechanism : Nucleophilic attack by the hydroxyl oxygen on the acylating agent.

Grignard-Mediated Reduction

The ketone group is reduced by Grignard reagents to form secondary alcohols. A study using PhMgBr demonstrated:

Reaction :

Conditions : Atmospheric pressure, 7–10°C, NaOH/EtOH/DMSO system .

Yield : 53–94% (Table 1).

| Entry | Substituent (R) | Yield (%) |

|---|---|---|

| 1 | 4-Methylphenyl | 92 |

| 2 | 3-Methoxyphenyl | 94 |

| 3 | Indol-3-yl | 33 |

Ethynylation Reactions

The ketone participates in base-mediated ethynylation with acetylene:

Reaction :

Conditions : 7–10°C, 2–4 hours .

Key Observation : Electron-withdrawing groups (e.g., 3-methoxyphenyl) enhance electrophilicity of the carbonyl, increasing yields to 94% .

Condensation Reactions

The hydroxyl and ketone groups enable aldol and Claisen condensations:

Example : Reaction with benzaldehyde under basic conditions:

Conditions : Room temperature, catalytic TFA .

Yield : 64% .

Biological Interactions

The pyrrole core facilitates interactions with biological targets:

- Antimicrobial activity : Derivatives show inhibition against Candida species (MIC: 8–32 µg/mL) .

- Anti-inflammatory effects : Analogues inhibit protein kinase C (IC₅₀: 0.2 µM) .

Reaction Optimization Insights

- Solvent effects : Solvent-free conditions yield higher purity (96%) compared to ethanol (77%) .

- Catalyst choice : MIL-53(Al) improves Paal–Knorr condensation yields to 96% .

Stability and Side Reactions

- Acetylene–allene isomerization : Observed in ethynylation reactions unless controlled by ethanol/DMSO .

- Indolic NH sensitivity : Requires protection during Grignard reactions to avoid side products .

Advanced Functionalization

Recent studies highlight:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly due to the presence of the pyrrole moiety. Pyrrole derivatives have been reported to exhibit significant biological activities, including anticancer effects. For instance, studies have shown that pyrrole-containing compounds can inhibit tubulin polymerization, which is crucial for cancer cell growth and division .

Case Study: Tubulin Polymerization Inhibition

A series of pyrrole derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. The study demonstrated that specific substitutions on the pyrrole ring enhanced the anticancer activity against various cancer cell lines, indicating the potential of 2-hydroxy-2-phenyl-1-(1H-pyrrol-2-YL)ethanone in developing new anticancer agents .

Antidiabetic Activity

Mechanism of Action

Research has indicated that certain pyrrole derivatives possess antihyperglycemic properties, making them candidates for diabetes treatment. The mechanism involves the modulation of glucose metabolism and insulin sensitivity .

Case Study: Antihyperglycemic Activity Evaluation

In a study evaluating various pyrrole compounds, it was found that some derivatives significantly reduced blood sugar levels in diabetic models. The presence of specific substituents on the phenyl ring was crucial for enhancing this activity, suggesting that modifications to this compound could yield potent antidiabetic agents .

Neuropharmacology

Serotonin Receptor Modulation

Pyrrole derivatives have also been explored for their effects on serotonin receptors, which are implicated in various neurological disorders. The compound's ability to act as an inverse agonist at serotonin receptors could lead to potential therapeutic applications in treating conditions such as anxiety and depression .

Case Study: Serotonin Receptor Studies

A recent study focused on the development of pyrrole-based compounds that modulate serotonin receptor activity. The findings highlighted the potential of these compounds in neuropharmacology, paving the way for new treatments targeting mood disorders .

Material Science Applications

Catalytic Properties

The unique structure of this compound allows it to function as a catalyst in various chemical reactions. Pyrrole derivatives have been utilized in polymerization processes and as corrosion inhibitors due to their stability and reactivity .

Data Table: Catalytic Applications

Wirkmechanismus

The mechanism of action of 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and phenyl groups allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-2-methyl-1-phenyl-1-propanone: Similar in structure but with a methyl group instead of a pyrrole ring.

1-(1H-pyrrol-2-yl)ethanone: Lacks the hydroxyl and phenyl groups, making it less versatile in reactions.

Uniqueness

2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications .

Biologische Aktivität

2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone, also known as a pyrrole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group, a phenyl group, and a pyrrole ring, contributing to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₁NO₂

- Molecular Weight : 201.22 g/mol

- CAS Number : 100063-06-7

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the hydroxyl and phenyl groups allows for significant participation in hydrogen bonding and π-π interactions, which can influence enzyme activity and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, particularly in neurotransmitter systems.

- Antimicrobial Activity : Studies indicate potential antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial activities. For instance, certain pyrrole derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Pyrrole Derivative | 3.12 - 12.5 | S. aureus, E. coli |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can downregulate pro-inflammatory cytokines, providing a basis for its potential use in treating inflammatory diseases .

Antitumor Activity

Recent studies have explored the antitumor effects of related pyrrole compounds, indicating that they may inhibit estrogen receptor-mediated transcription in breast cancer cells. This suggests a potential role for this compound in cancer therapy, particularly for estrogen receptor-positive tumors .

Study 1: Antimicrobial Activity Evaluation

A study conducted on various pyrrole derivatives demonstrated that compounds structurally similar to this compound exhibited promising antibacterial activity against clinical isolates of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Study 2: Antitumor Mechanisms

In another investigation focused on breast cancer treatment, researchers synthesized several pyrrole derivatives and assessed their ability to inhibit estrogen receptor activity. Compounds showed varying degrees of inhibition on ERα-mediated transcription, with some effectively inducing apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

2-hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11(9-5-2-1-3-6-9)12(15)10-7-4-8-13-10/h1-8,11,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFSKRLCBWQKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670053 | |

| Record name | 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100063-06-7 | |

| Record name | 2-Hydroxy-2-phenyl-1-(1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.